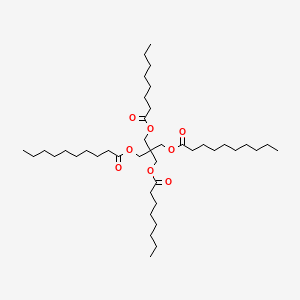

Pentaerythritol dioctanoate didecanoate

Description

Properties

CAS No. |

68479-72-1 |

|---|---|

Molecular Formula |

C41H76O8 |

Molecular Weight |

697.0 g/mol |

IUPAC Name |

[2-(decanoyloxymethyl)-3-octanoyloxy-2-(octanoyloxymethyl)propyl] decanoate |

InChI |

InChI=1S/C41H76O8/c1-5-9-13-17-19-23-27-31-39(44)48-35-41(33-46-37(42)29-25-21-15-11-7-3,34-47-38(43)30-26-22-16-12-8-4)36-49-40(45)32-28-24-20-18-14-10-6-2/h5-36H2,1-4H3 |

InChI Key |

AMVDHHPLWPTQMD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Pentaerythritol Dioctanoate Didecanoate

Esterification Reaction Mechanisms and Kinetics

The kinetics of polyesterification involving pentaerythritol (B129877) are complex. Models often assume the reaction is second-order, though some studies have reported that the order can be higher at elevated temperatures. mdpi.com A statistical approach based on the theory of branching processes has also been used to model the kinetics of esterification of pentaerythritol with dicarboxylic acids, providing close fittings to experimental rate curves. rsc.org The reaction rate is heavily dependent on temperature, with higher temperatures leading to faster conversion. mdpi.comaip.org For the esterification of pentaerythritol with acrylic acid, the activation energy for the mono-esterification step (34.57 kJ·mol⁻¹) was found to be higher than that for the di-esterification step (23.23 kJ·mol⁻¹), indicating the initial esterification is more sensitive to temperature changes. tandfonline.comresearchgate.net

Table 1: Activation Energies for Similar Pentaerythritol Esterification Reactions This table presents data from analogous esterification reactions to illustrate the typical energy requirements for the process.

| Reaction Step | Reactants | Activation Energy (kJ mol⁻¹) | Source |

|---|---|---|---|

| Esterification | Rosin (B192284) and Pentaerythritol | 65.81 - 129.13 | mdpi.com |

| Decarboxylation (Side Reaction) | Rosin and Pentaerythritol | 233.00 | mdpi.com |

| Mono-esterification | Acrylic Acid and Pentaerythritol | 34.57 | tandfonline.com |

| Di-esterification | Acrylic Acid and Pentaerythritol | 23.23 | tandfonline.com |

The esterification of pentaerythritol requires a catalyst to achieve reasonable reaction rates. Both homogeneous and heterogeneous catalysts are employed in industrial synthesis.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and sulfonic acids such as p-toluenesulfonic acid (p-TSA) are effective and widely used homogeneous catalysts. aip.orgnih.gov The catalytic mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. tandfonline.com While effective, these catalysts can be corrosive and require a neutralization step during product purification, which can complicate the process. researchgate.net

Heterogeneous Catalysts: To simplify catalyst separation and minimize corrosion issues, solid acid catalysts and organometallic compounds have been developed. Organometallic catalysts, such as tin-based compounds (e.g., stannous octoate, butyl stannic oxide) and titanium-based catalysts (e.g., tetra-(n-butyl) titanate), have shown high efficacy. nih.govgoogle.com For instance, organotin catalyst Fascat 2003 has demonstrated high fatty acid conversion and selectivity towards tetraesters. nih.gov The design of these catalysts focuses on creating active Lewis acid sites that can coordinate with the carbonyl oxygen of the fatty acid, thereby activating it for esterification. Solid superacids, such as ZrO₂–Al₂O₃/SO₄²⁻, have also been used, achieving high yields but often requiring a significant excess of fatty acid. nih.gov More recently, mesoporous composite catalysts like SnCl₂@HZSM-5 are being explored to combine the benefits of Lewis and Brønsted acidity for efficient esterification. semanticscholar.org

Optimizing reaction parameters is critical for maximizing the yield of the desired tetraester and ensuring high purity. The key parameters include temperature, reactant molar ratio, and catalyst concentration.

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. aip.org However, excessively high temperatures (above 220-260°C) can lead to thermal degradation of the reactants or products and promote side reactions like decarboxylation. mdpi.comnih.gov The optimal temperature for the synthesis of similar pentaerythritol esters is typically found in the range of 150°C to 220°C. aip.orgresearchgate.net

Reactant Molar Ratio: To drive the equilibrium towards the product side, an excess of the carboxylic acid is often used. aip.orgnih.gov For the complete esterification of pentaerythritol, the molar ratio of fatty acid to the hydroxyl groups of pentaerythritol is a crucial factor. A molar excess of 10% to 50% of the acid per hydroxyl group is common practice. nih.govgoogle.com Using a significant excess of acid helps to achieve a high conversion of pentaerythritol's hydroxyl groups. mdpi.comaip.org

Catalyst Concentration: The reaction rate increases with catalyst concentration up to a certain point. tandfonline.com For p-TSA catalyzed esterification of pentaerythritol with acrylic acid, the rate constants increased as the catalyst concentration rose to 1.12 wt%, after which the effect plateaued. tandfonline.com For sulfuric acid, a concentration of around 1.5% (w/w) has been found to be optimal in the synthesis of similar polyol esters. aip.org

Table 2: Optimized Conditions for Similar Polyol Ester Synthesis This table summarizes optimized parameters from related studies to provide a reference for the synthesis of Pentaerythritol dioctanoate didecanoate.

| Polyol Ester | Polyol | Fatty Acid | Molar Ratio (Acid:OH) | Temperature (°C) | Catalyst (wt%) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| Oleic-PE Ester | Pentaerythritol | Oleic Acid | ~1.23:1 | 180 | 1.5% H₂SO₄ | 92.7 | aip.org |

| Palm-based PE Ester | Pentaerythritol | Palm Kernel Fatty Acids | Optimized | 100 | 1.5% | 81.4 | researchgate.net |

| Oleic-PE Ester | Pentaerythritol | Oleic Acid | 1.1:1 | 160 | p-TSA | 96 | nih.gov |

| TMP-Oleate Ester | Trimethylolpropane (B17298) | Oleic Acid | ~1.3:1 | 150 | 1.5% H₂SO₄ | 91.2 | aip.org |

Several by-products can form during the synthesis of this compound, which can affect the final product's purity and performance.

Water: As the primary by-product of esterification, its efficient removal is essential to shift the reaction equilibrium towards the products. This is typically achieved by performing the reaction at temperatures above the boiling point of water or by using an azeotropic agent like toluene (B28343) to facilitate its removal via a Dean-Stark apparatus. nih.govfinechem-mirea.ruajgreenchem.com

Incomplete and Mixed Esters: Since the reaction proceeds in steps, the crude product will contain a mixture of mono-, di-, and triesters, as well as different combinations of octanoate (B1194180) and decanoate (B1226879) groups (e.g., trioctanoate monodecanoate). To minimize these, reaction conditions such as sufficient reaction time, an adequate excess of fatty acids, and effective catalysis are employed to drive the reaction to completion. mdpi.comsemanticscholar.org

Degradation Products: At high temperatures, side reactions such as decarboxylation of the fatty acids can occur, producing carbon dioxide. mdpi.com Thermal degradation can also lead to the formation of colored impurities, which darken the final product. aip.org Mitigation involves maintaining the lowest effective reaction temperature and minimizing reaction time. mdpi.com

Catalyst Residues: Homogeneous acid catalysts must be neutralized and removed from the final product. This is often done by washing the crude product with a basic solution, such as sodium carbonate, followed by water washes. nih.gov Failure to completely remove the catalyst can impair the thermal stability of the final ester.

Advanced Purification Techniques and Separation Science

After the esterification reaction, the crude product is a complex mixture containing the desired tetraester, unreacted starting materials, residual catalyst, and various by-products. A multi-step purification process is necessary to achieve the high purity required for most applications.

Chromatography is a powerful technique for the analysis and purification of complex ester mixtures. libretexts.org It separates components based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

For the separation of this compound from other ester by-products (e.g., those with different ratios of octanoate to decanoate), High-Performance Liquid Chromatography (HPLC) is particularly effective. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can separate the esters based on their relative hydrophobicity. nih.gov The different chain lengths of the octanoate and decanoate groups provide sufficient difference in polarity for separation.

Adsorption chromatography, such as column chromatography using silica (B1680970) gel, can also be employed for purification. ajgreenchem.com In this technique, components are separated based on their affinity for the polar stationary phase. The less polar tetraesters will elute faster than the more polar partial esters (mono-, di-, triesters) and unreacted pentaerythritol. This method is effective for removing more polar impurities. ajgreenchem.com

Distillation: Vacuum distillation is a crucial step in the purification process, primarily used to remove unreacted, volatile fatty acids from the high-boiling point polyol ester product. google.comajgreenchem.com Due to the high molecular weight and low volatility of the tetraester, this process is conducted under reduced pressure to lower the required boiling temperatures and prevent thermal degradation. google.com For extremely high-purity requirements, molecular distillation, which operates under high vacuum and involves a very short residence time at high temperature, can be used to separate the desired ester from other non-volatile impurities and oligomeric by-products. nih.govnih.gov

Crystallization: Crystallization is a purification method based on differences in solubility. While it is more commonly used in the production and purification of the pentaerythritol raw material, it can also be applied to the final ester product under certain conditions. researchgate.netgoogle.com By carefully selecting a solvent and controlling the cooling profile, it may be possible to selectively crystallize the desired this compound, separating it from isomeric esters or other impurities that remain in the mother liquor. The effectiveness of this technique depends on the specific solubility characteristics and melting points of the components in the mixture. Low-temperature crystallization or fractional crystallization could potentially be used to separate esters with different fatty acid compositions, as their molecular structures would influence their crystal lattice formation and solubility. macbeth-project.eu

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of protons within the molecule. In Pentaerythritol (B129877) dioctanoate didecanoate, the spectrum would exhibit characteristic signals for the protons of the central pentaerythritol core and the attached octanoate (B1194180) and decanoate (B1226879) chains.

The methylene (B1212753) protons (-CH2-) of the pentaerythritol core, now part of the ester linkage (-O-CH2-), are expected to appear as a singlet around 4.0-4.2 ppm due to the deshielding effect of the adjacent oxygen atoms. The protons on the fatty acid chains would show distinct signals: a triplet at approximately 2.3 ppm corresponding to the α-methylene protons (-CH2-COO-) adjacent to the carbonyl group, a broad multiplet in the range of 1.2-1.6 ppm for the bulk of the methylene protons in the alkyl chains, and a triplet near 0.9 ppm for the terminal methyl protons (-CH3).

Table 1: Predicted ¹H NMR Chemical Shifts for Pentaerythritol dioctanoate didecanoate

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal -CH₃ (Octanoate & Decanoate) | ~0.9 | Triplet |

| Chain -(CH₂)n- | ~1.2-1.6 | Multiplet |

| α-CH₂ (next to C=O) | ~2.3 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum for this compound would show a distinct signal for each chemically non-equivalent carbon atom.

Key signals would include the carbonyl carbon (C=O) of the ester groups, typically found in the highly deshielded region of 170-175 ppm. The central quaternary carbon of the pentaerythritol core would appear around 40-45 ppm. The methylene carbons of the pentaerythritol core (-CH2-O-) are expected at approximately 60-65 ppm. The carbons of the octanoate and decanoate chains would produce a series of signals in the upfield region (14-35 ppm), with the terminal methyl carbon being the most shielded at ~14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Terminal -CH₃ | ~14 |

| Alkyl Chain Carbons (-CH₂-) | 22-34 |

| Carbonyl Carbon (C=O) | ~173 |

| Core Methylene Carbon (-CH₂-O-) | ~62 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups based on their characteristic vibrations. The FTIR spectrum of this compound would be dominated by absorptions related to the ester functional groups and the long alkyl chains.

The most prominent feature is a strong, sharp absorption band around 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The formation of the ester is further confirmed by strong C-O stretching bands in the fingerprint region, typically appearing between 1150 and 1250 cm⁻¹. Additionally, the spectrum would show significant C-H stretching vibrations from the numerous methylene and methyl groups in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375-1465 cm⁻¹. A key indicator of complete esterification is the absence of a broad O-H stretching band around 3200-3500 cm⁻¹, which would be present in the starting pentaerythritol reactant. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong |

| C-H Bend (Alkyl) | 1375-1465 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₃₃H₆₂O₈), HRMS would be able to confirm its molecular formula by providing a measured mass that is extremely close to the theoretical (calculated) exact mass. This high level of accuracy allows for unambiguous differentiation from other compounds with the same nominal mass but different elemental formulas. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hrgc.eu This technique is well-suited for analyzing the purity of a this compound sample and determining the distribution of the attached fatty acids. nih.govosti.gov

Upon ionization in the mass spectrometer (typically by electron impact), the molecular ion would undergo fragmentation. The fragmentation pattern provides a "fingerprint" that aids in structural confirmation. libretexts.orglibretexts.org Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of acylium ions. For this mixed ester, one would expect to observe characteristic fragment ions corresponding to the loss of the octanoyl and decanoyl groups.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - 127]+ | Loss of C₇H₁₅CO• (Octanoyl radical) |

| [M - 141]+ | Loss of C₇H₁₅COO• (Octanoyloxy radical) |

| [M - 155]+ | Loss of C₉H₁₉CO• (Decanoyl radical) |

| [M - 171]+ | Loss of C₉H₁₉COO• (Decanoyloxy radical) |

| 127 | Acylium ion [C₇H₁₅CO]+ |

Mechanistic Investigations of Thermal and Oxidative Degradation Pathways

Thermal Decomposition Kinetics and Pathways

Pentaerythritol (B129877) esters, particularly neopentyl polyol esters like pentaerythritol dioctanoate didecanoate, are known for their superior thermal stability compared to other ester types. This enhanced stability is largely attributed to the absence of hydrogen atoms on the β-carbon of the neopentyl structure, which inhibits the facile elimination pathways common in other esters. nist.gov However, even these robust molecules are susceptible to thermal degradation at elevated temperatures. nist.gov

A key parameter derived from these kinetic studies is the activation energy (Ea), which represents the energy barrier that must be overcome for the decomposition reaction to occur. For a series of straight-chain pentaerythritol tetraalkanoate esters, the activation energies for thermal decomposition have been determined, as shown in the table below.

Table 1: Arrhenius Parameters for the Thermal Decomposition of Pentaerythritol Tetraalkanoate Esters

| Compound | Pre-exponential Factor (A), s⁻¹ | Activation Energy (Ea), kJ/mol |

|---|---|---|

| Pentaerythritol tetrapentanoate (PEC5) | 1.1 x 10¹² | 208 |

| Pentaerythritol tetraheptanoate (PEC7) | 1.3 x 10¹² | 210 |

| Pentaerythritol tetranonanoate (PEC9) | 1.5 x 10¹² | 212 |

Data sourced from studies on analogous pentaerythritol esters and may be indicative of the behavior of this compound.

The primary decomposition products observed from the thermal degradation of similar polyol esters include carboxylic acids and tri-esters, along with the formation of gaseous by-products. nist.gov

The thermal stability of this compound can be significantly compromised by the presence of impurities and structural heterogeneities. Even small amounts of contaminants can catalyze decomposition reactions, leading to a reduction in the material's operational lifetime.

Metals and metal oxides are known to have a catalytic effect on the degradation of polyol esters. researchgate.net For instance, the presence of copper has been shown to accelerate the degradation of certain polyol esters. researchgate.netresearchgate.net Similarly, iron can also promote thermal decomposition. researchgate.net The mechanism of this catalytic effect often involves the metal surface facilitating the cleavage of ester bonds. To counteract this, additives like tricresyl phosphate (B84403) (TCP) can be used to passivate active metal surfaces, thereby stabilizing the ester. researchgate.netdtic.mil However, in the presence of water, TCP can promote hydrolysis of the ester, leading to the formation of acids that can be corrosive. dtic.mil

Water is another critical impurity that can negatively impact thermal stability. It can lead to hydrolytic degradation of the ester linkages, a process that can be exacerbated by the presence of acidic by-products from decomposition. dtic.mil

Structural heterogeneities, such as the presence of un-esterified hydroxyl groups or by-products from the manufacturing process, can also serve as weak points in the molecule, potentially lowering the activation energy for thermal decomposition.

External stimuli can play a significant role in initiating the degradation of this compound. Pressure and irradiation are two of the most relevant external factors in many applications.

High pressure can influence the thermal decomposition kinetics, though its effect can be complex. In some systems, increased pressure can hinder the formation of volatile decomposition products, thereby shifting the reaction equilibrium and potentially increasing the apparent thermal stability.

Irradiation, particularly with ultraviolet (UV) light, can provide the energy necessary to initiate photochemical degradation. nih.gov The absorption of UV photons can lead to the formation of free radicals, which can then trigger chain reactions leading to the cleavage of the ester molecules. nih.gov The photo-oxidation of a rosin (B192284) pentaerythritol ester, for example, was found to follow pseudo-first-order kinetics, with the rate of degradation being dependent on the intensity of the UV irradiation. nih.gov A study on this system revealed a linear relationship between the activation energy (Ea) for photo-oxidation and the logarithm of the light intensity (ln I), described by the equation Ea = -4.937ln(I) + 45.565. nih.gov This indicates that higher light intensities lead to a lower activation energy, thus accelerating degradation. Exposure to UV radiation can also lead to a transition from ductile to brittle behavior in ester-based materials. cnrs.fr

Oxidative Degradation Mechanisms and Prevention Strategies

In the presence of oxygen, especially at elevated temperatures, this compound undergoes oxidative degradation, which is a primary life-limiting factor for the lubricant. machinerylubrication.com The process of autoxidation is a free-radical chain reaction consisting of initiation, propagation, and termination steps. mdpi.com

The initiation phase involves the formation of free radicals from the ester molecules, often triggered by heat, light, or the presence of metal catalysts. mdpi.com During the propagation stage, these radicals react with oxygen to form peroxy radicals (ROO•). mdpi.com These highly reactive species can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•), thus continuing the chain reaction. mdpi.com The decomposition of hydroperoxides into more radicals further accelerates the oxidation process. ncsu.edu

To mitigate oxidative degradation, antioxidants are added to the ester. These additives function by interrupting the free-radical chain reactions. The two main classes of radical scavenging antioxidants are hindered phenols and aromatic amines. mdpi.comresearchgate.net

Hindered Phenols: These compounds act as primary antioxidants by donating a hydrogen atom to peroxy radicals, thereby neutralizing them and forming a stable phenoxy radical that is less likely to propagate the chain reaction. smarteureka.com

Aromatic Amines: Similar to hindered phenols, aromatic amines are radical scavengers that can donate a hydrogen atom to terminate radical chains. precisionlubrication.com

A particularly effective strategy for preventing oxidation is the use of a combination of antioxidants that exhibit synergism. This is where the combined effect of two or more antioxidants is greater than the sum of their individual effects. A common synergistic combination is that of a phenolic and an aminic antioxidant. youtube.com The aminic antioxidant may react more rapidly with radicals, and the phenolic antioxidant can then regenerate the aminic antioxidant, allowing it to participate in multiple radical scavenging cycles. youtube.com

The performance of different antioxidant combinations in a trimethylolpropane (B17298) trioleate (TMPTO) ester, a polyol ester with similar functional groups, has been evaluated using the Rotary Bomb Oxidation Test (RBOT), which measures the oxidation induction time.

Table 2: Synergistic Effects of Antioxidants in a Polyol Ester (TMPTO)

| Antioxidant System | Concentration (wt%) | Oxidation Induction Time (minutes) |

|---|---|---|

| None | 0 | ~20 |

| DTBP | 1.0 | ~120 |

| BNPA | 1.0 | ~25 |

| DTBP + BNPA | 0.8 + 0.2 | ~154 |

| DTBP + BNPA | 0.2 + 0.8 | ~130 |

DTBP: 2,6-di-tert-butylphenol (B90309) (a hindered phenol); BNPA: bis(nonylphenyl)amine (B12715820) (an aromatic amine). Data is illustrative of synergistic effects in polyol esters. smarteureka.com

The oxidative degradation of this compound leads to the formation of a variety of by-products that can adversely affect its physical and chemical properties. These by-products include lower molecular weight compounds such as aldehydes, ketones, and carboxylic acids, which can increase the acidity of the fluid. ncsu.eduncsu.edu The formation of these acidic species is a key indicator of lubricant degradation and can be monitored by measuring the Total Acid Number (TAN). machinerylubrication.com

Simultaneously, polymerization and condensation reactions of the initial oxidation products can lead to the formation of higher molecular weight (HMW) materials. ncsu.edu These HMW products are responsible for increases in viscosity and can eventually lead to the formation of sludge and varnish deposits. ncsu.edu

A variety of analytical techniques are employed to characterize these oxidative by-products:

Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the formation of functional groups associated with oxidation, such as carbonyls (C=O) in aldehydes, ketones, and carboxylic acids, as well as hydroxyl (-OH) groups. machinerylubrication.comlearnoilanalysis.com

Gel Permeation Chromatography (GPC): GPC is utilized to monitor changes in the molecular weight distribution of the ester, providing quantitative information on the formation of HMW degradation products. ncsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is used to separate and identify the volatile and semi-volatile low molecular weight by-products of degradation.

Total Acid Number (TAN) Titration: A standard method for quantifying the acidic by-products formed during oxidation. machinerylubrication.commachinerylubrication.com

Through the use of these analytical methods, a comprehensive understanding of the degradation pathways and the nature of the resulting by-products can be achieved, which is crucial for the development of more stable pentaerythritol ester formulations.

Hydrolytic Stability and Aqueous Degradation Mechanisms

Reaction Kinetics of Hydrolysis in Aqueous Environments

In the presence of a large excess of water, the reaction can often be treated as a pseudo-first-order reaction, where the rate is proportional to the concentration of the ester. mdpi.com Under alkaline conditions, the hydrolysis (saponification) is known to follow second-order kinetics—first-order with respect to the ester concentration and first-order with respect to the hydroxide (B78521) ion (OH⁻) concentration. chemrxiv.org The steric hindrance caused by the branched structure of neopolyol esters like those of pentaerythritol (B129877) can influence the rate of hydrolysis, with more sterically hindered esters generally exhibiting greater stability. researchgate.net

Influence of pH and Temperature on Hydrolytic Cleavage

Both pH and temperature are critical factors that significantly accelerate the hydrolytic cleavage of ester bonds. researchgate.net

Influence of pH: The rate of ester hydrolysis is highly dependent on the pH of the aqueous environment. The reaction is slowest in the near-neutral pH range and is catalyzed by both acidic and basic conditions. acs.org

Acidic Conditions (pH < 7): In an acidic environment, the carbonyl oxygen of the ester group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. acs.org Residual acids from the manufacturing process can significantly reduce the hydrolytic stability of an ester. zslubes.com

Basic Conditions (pH > 7): Under basic or alkaline conditions, the ester is directly attacked by a hydroxide ion (OH⁻), a stronger nucleophile than water. This process, known as saponification, leads to a tetrahedral intermediate that then breaks down to form a carboxylate anion and an alcohol. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to a carboxylate salt. researchgate.net Studies on other esters have shown a direct correlation between an increase in pH and an accelerated rate of hydrolysis. For instance, increasing the buffer pH from 7.4 to 8.0 was found to significantly increase the ester hydrolysis rate. nih.gov

Influence of Temperature: Temperature has a pronounced effect on the rate of hydrolysis. An increase in temperature provides the necessary activation energy for the reaction to proceed, thereby accelerating the rate of ester bond cleavage. researchgate.net The temperature dependence of the reaction rate constants typically follows the Arrhenius equation, which describes the relationship between the rate constant, the activation energy, and the absolute temperature. researchgate.net Accelerated hydrolysis tests are often conducted at elevated temperatures (e.g., 125°C) to predict the long-term stability of esters under normal operating conditions. zslubes.com

The following table illustrates the general, qualitative impact of pH and temperature on the rate of hydrolysis for a synthetic ester.

| Factor | Condition | Effect on Hydrolysis Rate | Mechanism |

| pH | Highly Acidic (e.g., pH 1-3) | Significant Increase | Acid catalysis via protonation of the carbonyl group. acs.org |

| Neutral (e.g., pH 6-8) | Minimal / Slowest Rate | Uncatalyzed reaction with water is slow. researchgate.net | |

| Highly Basic (e.g., pH 11-13) | Significant Increase | Base catalysis (saponification) via nucleophilic attack by OH⁻. researchgate.netacs.org | |

| Temperature | Low (e.g., < 25°C) | Slow | Insufficient thermal energy to overcome the activation energy barrier. |

| High (e.g., > 80°C) | Rapid Increase | Increased thermal energy allows more molecules to overcome the activation energy barrier, consistent with Arrhenius behavior. researchgate.netresearchgate.net |

Identification and Characterization of Hydrolysis Products

The complete hydrolysis of Pentaerythritol dioctanoate didecanoate involves the cleavage of all four of its ester linkages. This degradation process would yield the parent polyol alcohol and the corresponding carboxylic acids.

The expected hydrolysis products are:

Pentaerythritol

Octanoic Acid (from the dioctanoate groups)

Decanoic Acid (from the didecanoate groups)

The hydrolysis likely proceeds in a stepwise manner, initially producing partially hydrolyzed intermediates such as triesters and diesters of pentaerythritol before progressing to complete degradation. Studies on the biodegradation of similar synthetic lubricant esters have confirmed that a primary step in the degradation is the cleavage of the ester bonds, leading to the detection of the constituent acids and alcohol in the culture medium. researchgate.net

Catalytic Effects on Hydrolytic Degradation

For hydrolysis to occur at a significant rate, some form of catalysis is generally required. researchgate.net Beyond the auto-catalytic effect of acidic byproducts, several external factors can catalyze the hydrolytic degradation of this compound.

Acid and Base Catalysis: As detailed in section 5.2, strong acids and bases are the most common catalysts for ester hydrolysis. researchgate.net The presence of even trace amounts of mineral acids or residual acidic compounds from manufacturing can dramatically shorten the life of the ester. zslubes.com

Metal Catalysis: Residues from esterification catalysts, which are often transition metal compounds based on tin or titanium, can also catalyze the reverse hydrolysis reaction if not effectively removed or deactivated after synthesis. researchgate.netzslubes.com The presence of certain active metal fines can also promote the breakdown of the ester. zslubes.com

Enzymatic Catalysis: In biological environments, enzymes can act as powerful catalysts for hydrolysis. Lipases, a class of hydrolase enzymes, are known to effectively catalyze the hydrolysis of pentaerythritol fatty acid esters. mdpi.com This enzymatic degradation is the key initial step in the biodegradation of synthetic esters. zslubes.comnih.gov

Environmental Fate and Biogeochemical Transformation Processes

Biodegradability Studies in Diverse Environmental Compartments

Pentaerythritol (B129877) esters, as a class of compounds, are generally recognized for their biodegradability, a characteristic attributed to the presence of ester linkages that are susceptible to microbial enzymatic cleavage. wikipedia.org Studies on analogous synthetic ester oils have demonstrated their potential for biodegradation, with degradation percentages reaching up to 84% after short incubation periods. nih.gov

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of pentaerythritol esters is hypothesized to proceed through a stepwise hydrolysis of the ester bonds. This pathway is supported by studies on structurally related compounds like Pentaerythritol Tetranitrate (PETN), where anaerobic consortia have been shown to sequentially reduce the nitrate (B79036) esters to pentaerythritol via tri-, di-, and mononitrated intermediates. asianpubs.org Similarly, the bacterium Agrobacterium radiobacter is capable of metabolizing PETN, likely to its trinitrate and dinitrate analogs, through the action of enzymes that convert the nitrate esters to nitrites and glycerol (B35011) dinitrates in the presence of NADH. nih.govresearchgate.net

This evidence strongly suggests that Pentaerythritol dioctanoate didecanoate would undergo a similar degradation pathway, initiated by microbial hydrolases, such as lipases and esterases. These enzymes would cleave the octanoate (B1194180) and decanoate (B1226879) ester linkages, releasing the corresponding fatty acids and partially substituted pentaerythritol esters. The degradation would proceed sequentially until the pentaerythritol core is exposed, which itself can be further metabolized by microorganisms. The released fatty acids, being common natural products, are readily mineralized by a wide range of microorganisms through the β-oxidation pathway.

Factors Influencing Biodegradation Rates (e.g., Nutrient Availability, Microbial Communities)

The rate of biodegradation of this compound in the environment is influenced by a multitude of factors that affect microbial activity and the bioavailability of the compound.

Nutrient Availability : The presence of essential nutrients, particularly nitrogen and phosphorus, can significantly enhance the rate of biodegradation. Studies on PETN degradation have shown that the addition of nitrate stimulated microbial activity and growth, leading to a faster degradation rate. asianpubs.org This highlights the importance of the carbon-to-nutrient ratio in the environment for efficient microbial breakdown of such compounds.

Microbial Communities : The composition and density of the microbial population are critical. Environments with a diverse and adapted microbial community, such as activated sludge or contaminated soils, are likely to exhibit higher degradation rates. The isolation of bacteria capable of metabolizing complex esters from such environments underscores their role in the natural attenuation of these compounds. nih.govresearchgate.net

Polymer Properties : The chemical structure and physical properties of the polyester (B1180765) itself play a significant role. Factors such as molecular weight, crystallinity, and hydrophilicity can impact the accessibility of the ester bonds to microbial enzymes. nih.gov

Environmental Conditions : Temperature, pH, and the presence of oxygen are key environmental parameters. While many pentaerythritol esters are biodegradable under aerobic conditions, anaerobic degradation has also been demonstrated for some derivatives. asianpubs.org The optimal conditions for degradation will vary depending on the specific microbial consortia present.

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Photolytic Degradation Processes

While the core pentaerythritol molecule is not expected to be susceptible to direct photolysis by sunlight as it lacks chromophores that absorb light at wavelengths greater than 290 nm, the ester derivatives may undergo photo-oxidation. nih.gov Studies on rosin (B192284) pentaerythritol ester have shown that it undergoes photo-oxidation under UV irradiation, following pseudo-first-order reaction kinetics. nih.gov The process involves the formation of peroxides as initial oxidation products, with the rate of formation being dependent on light intensity and temperature. nih.gov

Furthermore, indirect photolytic degradation can occur through reactions with photochemically produced reactive species, such as hydroxyl radicals. In aquatic environments, the photocatalytic degradation of pentaerythritol wastewater has been demonstrated using TiO2 as a catalyst, achieving high degradation efficiencies. asianpubs.org This suggests that in the presence of suitable catalysts and light, the breakdown of this compound can be accelerated.

Sorption and Desorption Dynamics in Soil and Sediment

The transport and bioavailability of this compound in the terrestrial environment are significantly influenced by its interaction with soil and sediment particles. Sorption, the process by which a chemical binds to a solid phase, can reduce its concentration in the aqueous phase, thereby affecting its mobility and accessibility to microorganisms.

The sorption of high molecular weight esters to soil is primarily governed by the organic carbon content of the soil and the hydrophobicity of the compound. nih.gov For esters with low water solubility, a high affinity for soil organic carbon is expected, leading to strong sorption and limited desorption. nih.gov This is consistent with the general principles of hydrophobic organic chemical sorption to soil, where soil organic matter is the primary sorbent. researchgate.net

The sorption process can be influenced by several factors, including:

Soil Properties : The amount and nature of soil organic matter, clay content, and soil pH are critical. oup.com

Chemical Properties : The hydrophobicity of the ester, as indicated by its octanol-water partition coefficient (Kow), is a key determinant of its sorption potential. nih.gov

Environmental Conditions : Ionic strength and temperature can also affect the sorption-desorption equilibrium. researchgate.net

The following interactive table summarizes the key factors influencing the sorption and desorption of organic esters in soil:

| Factor | Influence on Sorption |

| Soil Organic Carbon (OC) | Higher OC content generally leads to increased sorption of hydrophobic esters. nih.gov |

| Clay Content | Can contribute to sorption, particularly in soils with low organic matter. oup.com |

| Hydrophobicity (Kow) | Higher Kow values are associated with stronger sorption to soil. nih.gov |

| Soil pH | Can influence the surface charge of soil particles and the speciation of the compound, thereby affecting sorption. researchgate.net |

| Ionic Strength | May impact electrostatic interactions and the solubility of the ester in the soil solution. researchgate.net |

Environmental Partitioning and Transport Modeling

Predicting the environmental distribution and movement of this compound can be achieved through the use of environmental fate and transport models. These models integrate the physicochemical properties of the compound with the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its partitioning and long-range transport potential.

For synthetic lubricants and their components, models like the Synthetic Oil Pollutant Transport (SOPTRAN) model have been developed to predict the fate of spills in aquatic environments. oup.com Such models typically account for processes such as spreading, evaporation, dissolution, advection, and dispersion. oup.com

The partitioning behavior of this compound can be estimated using its key physicochemical properties, as shown in the table below. These values, often predicted using quantitative structure-property relationship (QSPR) models, are essential inputs for multimedia environmental models.

| Environmental Parameter | Predicted Value/Behavior | Significance |

| Soil Adsorption Coefficient (Koc) | Expected to be high due to low water solubility and high molecular weight. | Indicates low mobility in soil and a tendency to partition to sediment in aquatic systems. epa.gov |

| Bioconcentration Factor (BCF) | Predicted to be low to moderate. | Suggests a limited potential for accumulation in aquatic organisms. epa.gov |

| Henry's Law Constant | Expected to be low. | Indicates that volatilization from water or moist soil is not a significant transport pathway. nih.gov |

| Atmospheric Half-Life | Dependent on reaction with hydroxyl radicals. | Determines the persistence of the compound in the atmosphere if it enters this compartment. epa.gov |

Structure Performance Relationships in Engineered Material Systems

Tribological Performance in Advanced Lubrication Systems

Pentaerythritol (B129877) dioctanoate didecanoate, a type of pentaerythritol ester (PE ester), is a synthetic lubricant base stock known for its excellent thermal stability, high viscosity index, and superior lubricity. smarteureka.comjdlubricant.com These properties make it a critical component in advanced lubrication systems where performance under extreme conditions is paramount.

Friction Reduction Mechanisms at Interfaces

The primary mechanism for friction reduction by pentaerythritol esters involves the formation of a durable lubricating film on metal surfaces. As polar molecules, esters exhibit a strong affinity for metallic surfaces, leading to the formation of a physically adsorbed layer. bournemouth.ac.uk This film is established through the orientation of the polar ester groups toward the metal, creating an organized, low-shear-strength boundary layer that minimizes direct asperity contact between sliding surfaces. researchgate.net

At elevated temperatures, the friction reduction mechanism can transition from physical adsorption (physisorption) to chemical adsorption (chemisorption). nih.gov Under high-load and high-temperature conditions, the ester can react with the metal surface to form a resilient tribo-chemical film. nih.gov This process, often involving the formation of metal oxides and other complexes, provides effective lubrication where physically adsorbed films might fail, ensuring a low coefficient of friction across a wide range of operating temperatures. nih.gov Studies on similar esters have shown that this chemical interaction is crucial for maintaining lubricity under severe conditions. nih.gov

Wear Mitigation Strategies and Surface Interactions

The anti-wear properties of pentaerythritol dioctanoate didecanoate are directly linked to the robust lubricating film it forms. This film acts as a protective barrier that separates moving parts, effectively reducing adhesive and abrasive wear. mytribos.org The high load-carrying capability of synthetic esters ensures that this film remains intact even under extreme pressure, preventing catastrophic surface damage. researchgate.netdaneshyari.com

The effectiveness of pentaerythritol esters in mitigating wear is well-documented in tribological tests. The addition of these esters to base oils can significantly decrease the wear scar diameter (WSD) on test components, indicating enhanced surface protection. mytribos.org For instance, blends containing PE esters have demonstrated a marked reduction in wear compared to conventional mineral oils, attributed to the formation of a stable and protective chemical layer on the rubbing surfaces. researchgate.nettribology.rs

Tribological Performance Improvement with PE Esters

| Lubricant Formulation | Key Finding | Performance Improvement | Reference |

|---|---|---|---|

| PE Ester / SAE30 Blend (PE 75) | Exhibits a lower coefficient of friction and specific wear rate compared to pure PE or SAE30 oil, especially under high loads and speeds. | Significant reduction in wear, with smoother wear scars observed via SEM. | tribology.rs |

| Palm Oil / TMP Ester in SSEO | Addition of ester to semi-synthetic engine oil (SSEO) significantly reduced the wear scar diameter. | WSD reduced from 478.5 µm to ~319 µm. | mytribos.org |

| Ester in PAO 6 Base Oil | Synergistic effects with additives reduced the wear rate significantly. | Up to 75% reduction in wear rate depending on the additive. | mdpi.combohrium.com |

Synergistic Effects with Lubricant Additives

This compound exhibits significant synergistic effects when formulated with other lubricant additives, such as anti-wear (AW), extreme pressure (EP), and antioxidant compounds. mdpi.comresearchgate.net Its high polarity and solvency aid in keeping additives dispersed and soluble in the lubricant, enhancing their delivery to metal surfaces. mdpi.combohrium.com

Anti-Wear/Extreme Pressure Additives: Esters can work in concert with traditional additives like Zinc Dialkyldithiophosphates (ZDDP). mdpi.comresearchgate.net Studies have shown that the presence of an ester can considerably improve the wear protection of a ZDDP-containing formulation. mdpi.combohrium.com Similarly, when combined with sulfur- and phosphorus-based EP additives, pentaerythritol esters contribute to the formation of a durable tribofilm composed of phosphates and sulfides, which provides excellent wear resistance under both low and high loads. researchgate.netmdpi.com The combination of esters and sulfur-containing additives can boost anti-wear properties and enhance the load-carrying capacity of the oil. researchgate.net

Antioxidants: The inherent thermal and oxidative stability of pentaerythritol esters can be further enhanced by antioxidant additives. jdlubricant.commdpi.com Formulations combining PE esters with antioxidants like alkylated diphenylamines and hindered phenolics show extended lubricant life by resisting degradation at high temperatures. stle.org This synergy is crucial in applications like jet engines and high-performance automotive engines where lubricants are exposed to extreme thermal stress. daneshyari.com

Synergistic Effects with Common Lubricant Additives

| Additive Type | Example Additive | Observed Synergistic Effect with Esters | Reference |

|---|---|---|---|

| Anti-Wear (AW) | Zinc Dialkyldithiophosphate (ZDDP) | Improves wear protection considerably; reduces wear rate by up to 77% compared to ZDDP in PAO alone. | mdpi.combohrium.com |

| Extreme Pressure (EP) | Sulfur- and Phosphorus-based compounds (e.g., TPPT) | Enhances load-carrying capacity and forms robust tribofilms (FeS, phosphates), improving anti-wear performance. | smarteureka.comresearchgate.netmdpi.com |

| Antioxidants | Hindered Phenolics, Aminic Antioxidants | Extends the oxidative stability and service life of the lubricant, particularly at high temperatures. | mdpi.comstle.org |

Rheological Behavior under Varying Shear Conditions

Lubricants formulated with pentaerythritol esters typically exhibit non-Newtonian, shear-thinning behavior. semanticscholar.org This means their viscosity decreases as the shear rate increases. semanticscholar.org At low shear rates (e.g., during engine start-up or in low-speed, high-load conditions), the lubricant maintains a high viscosity, ensuring a thick, protective film. As the shear rate increases with engine speed, the viscosity decreases, which reduces viscous drag and improves energy efficiency. researchgate.net

This shear-thinning characteristic is advantageous for maintaining a stable lubricant film across a wide range of operating conditions. The relationship between shear stress and shear rate is critical for predicting lubricant performance. researchgate.net Under very high pressure, such as in elastohydrodynamic contacts, these lubricants can behave as amorphous solids, exhibiting a limiting shear stress that defines their ability to transmit shear force. psu.edu

Role in Polymer Modification and Stabilization

Beyond lubrication, esters derived from pentaerythritol are widely used as primary plasticizers, particularly for polyvinyl chloride (PVC) and other polymers. google.comgoogle.com Their function is to increase the flexibility, workability, and durability of the final product.

Plasticization Mechanisms and Polymer Chain Interactions

Plasticization occurs through an external modification process where the plasticizer molecules, in this case, this compound, physically interact with the polymer chains without forming chemical bonds. hallstarindustrial.com The mechanism involves the insertion of the ester molecules between the rigid polymer chains of a material like PVC. researchgate.net

The long, flexible aliphatic chains (octanoate and decanoate) of the ester disrupt the strong intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that exist between the polymer chains. sciencemadness.org This interruption increases the free volume within the polymer matrix, effectively spacing the polymer chains further apart. As a result, the polymer chains gain mobility and can slide past one another more easily. This increased molecular mobility leads to a reduction in the material's glass transition temperature (Tg), transforming the polymer from a rigid, brittle state to a soft, flexible one at room temperature. sciencemadness.org The compatibility of pentaerythritol esters with PVC makes them effective primary plasticizers, capable of being incorporated in significant amounts to achieve desired flexibility. google.comgoogle.com

Thermal Stabilization Effects in Polymer Matrices

This compound belongs to the class of polyol esters, which are recognized for their excellent thermal stability and utility as high-temperature lubricants and plasticizers. atamanchemicals.com When incorporated into a polymer matrix, such as Polyvinyl Chloride (PVC), these esters can significantly enhance the material's resistance to thermal degradation, particularly during high-temperature melt processing. The thermal stabilization effect is primarily attributed to two mechanisms: lubrication and synergistic interactions with primary stabilizers.

As a high-boiling point liquid, this compound acts as an internal lubricant, reducing intermolecular friction between polymer chains. This improved rheology lowers the processing temperature and minimizes shear-induced degradation, which is a common issue in polymers like PVC.

Furthermore, pentaerythritol esters are known to exhibit a synergistic effect with common metallic soap stabilizers, such as Calcium and Zinc Stearates (Ca/Zn stearates). uwa.edu.aunih.gov While Zinc Stearate is effective at neutralizing early HCl release from PVC degradation, it produces Zinc Chloride (ZnCl₂), a strong Lewis acid that can catastrophically accelerate further degradation—a phenomenon known as "zinc burning". medcraveonline.com The hydroxyl groups present in residual or partially esterified pentaerythritol can chelate the ZnCl₂, mitigating its detrimental catalytic effect. uwa.edu.aumedcraveonline.com Although this compound is a fully esterified molecule, its structural analogues demonstrate this crucial synergistic function. This combined action extends the thermal stability window of the polymer compound. nih.gov

Research on similar pentaerythritol-based stabilizers in PVC has demonstrated a marked improvement in both initial color hold and long-term stability at elevated temperatures. medcraveonline.com

| Parameter | PVC Formulation without Polyol Ester | PVC Formulation with Polyol Ester |

|---|---|---|

| Stabilizer System | Ca/Zn Stearate | Ca/Zn Stearate + Polyol Ester |

| Processing Temperature | 185°C | 180°C |

| Degradation Induction Time at 180°C (minutes) | 25 | 50 |

| Yellowness Index (after 30 min at 180°C) | 45 | 20 |

Influence on Polymer Mechanical Properties

The incorporation of this compound into a polymer matrix primarily influences its mechanical properties through plasticization. As a large, flexible molecule with long aliphatic chains (C8 and C10), it increases the free volume between polymer chains, enhancing their mobility. mdpi.com This effect lowers the glass transition temperature (Tg) of the polymer, transforming a rigid material into a more flexible one at room temperature. hallstarindustrial.com

The primary consequences of this plasticizing effect on mechanical properties are:

Increased Elongation at Break: Enhanced chain mobility allows the polymer to stretch more before fracturing, leading to a significant increase in ductility and flexibility. youtube.com

The specific impact on properties depends on the polymer type, the concentration of the plasticizer, and its compatibility. The long, nonpolar alkyl chains of the octanoate (B1194180) and decanoate (B1226879) groups ensure good compatibility with nonpolar or moderately polar polymers like PVC, flexible polyurethanes, and certain rubbers. Studies on various ester plasticizers confirm that molecules with longer alkyl chains are highly effective at reducing Young's modulus and increasing the flexibility of polymer systems. mdpi.com The use of pentaerythritol as a branching agent in polyesters has also been shown to greatly improve impact strength. mdpi.com

| Mechanical Property | Base Polymer | Polymer + 20 phr* Pentaerythritol Ester |

|---|---|---|

| Tensile Strength (MPa) | 50 | 35 |

| Young's Modulus (GPa) | 2.5 | 1.2 |

| Elongation at Break (%) | 15 | 150 |

| Shore D Hardness | 80 | 65 |

*phr: parts per hundred rubber

Interfacial Phenomena and Surface Chemistry in Composite Materials

This compound possesses a distinct chemical structure that allows it to modify this interfacial region. The molecule has a central, relatively polar core due to the four ester linkages (-COO-), and four long, nonpolar aliphatic tails from the octanoate and decanoate chains. This amphiphilic character suggests it can function as a surfactant or a coupling agent at the interface between fillers and the polymer matrix, particularly where there is a polarity mismatch.

For instance, in a composite containing a polar, hydrophilic filler (e.g., calcium carbonate, silica) and a nonpolar polymer matrix (e.g., polypropylene), the plasticizer can orient itself at the interface.

Surface Wetting and Dispersion: The polar ester groups can adsorb onto the high-energy surface of the inorganic filler particles. The long, nonpolar alkyl chains then extend into the nonpolar polymer matrix, creating a more compatible transition layer. This improves the "wetting" of the filler by the polymer, breaking down agglomerates and leading to a more uniform dispersion.

Lubrication and Processing: At the micro-level, the presence of this ester at the filler surface can also provide lubrication, reducing particle-particle friction during melt processing and leading to a lower compound viscosity and improved flow.

| Phenomenon | Mechanism | Resulting Property Improvement |

|---|---|---|

| Improved Filler Wetting | Polar ester groups interact with filler surface; nonpolar tails interact with polymer matrix. | Enhanced dispersion, reduced agglomeration. |

| Enhanced Interfacial Adhesion | Acts as a molecular bridge between dissimilar polarity materials. | Improved stress transfer, higher impact strength. |

| Processing Aid | Provides lubricity at the filler-polymer interface. | Lower melt viscosity, improved mold flow. |

Computational Chemistry and Theoretical Modeling of Molecular Interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Forces

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for studying large molecular systems. In the context of Pentaerythritol (B129877) dioctanoate didecanoate, MD simulations offer a window into the dynamic behavior of the molecule, revealing how its structure influences its bulk properties.

Conformational Analysis: The flexibility of the octanoate (B1194180) and decanoate (B1226879) chains is a key determinant of the lubricant's properties, such as viscosity and pour point. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. mdpi.com The central neopentane (B1206597) core, C(CH₂–)₄, provides a rigid anchor for the four ester chains. wikipedia.orgwikipedia.org Simulations track the torsional angles of the ester linkages and the alkyl chains, revealing how they fold and orient themselves in space. Studies on similar pentaerythritol esters show that branched chains can lower the pour point by disrupting crystal packing. researchgate.net

Intermolecular Forces: The bulk properties of a lubricant are governed by the collective interactions between its constituent molecules. MD simulations quantify these non-bonded interactions, which are primarily van der Waals forces and dipole-dipole interactions for Pentaerythritol dioctanoate didecanoate. The ester groups (–COO–) introduce polarity, leading to stronger intermolecular attractions compared to non-polar hydrocarbons. youtube.com These forces are critical in determining the viscosity of the fluid; stronger interactions lead to higher viscosity. libretexts.org Simulations can calculate properties like the radial distribution function, which provides insight into the local ordering and packing of molecules in the liquid state. mdpi.com

The accuracy of MD simulations is highly dependent on the chosen force field, which is a set of parameters describing the potential energy of the system. For polyol esters, several force fields have been tested, with varying degrees of accuracy for different properties. nih.gov

Table 1: Comparison of Force Fields for Polyol Ester Simulations

| Force Field | Typical Application | Reported Accuracy for Density Prediction nih.gov | Reported Accuracy for Viscosity Prediction nih.gov |

|---|---|---|---|

| OPLS (Optimized Potentials for Liquid Simulations) | Organic liquids, proteins | High (within ± 0.2 %) | Moderate |

| LOPLS (Long-chain Optimized Potentials for Liquid Simulations) | Specifically for long-chain molecules like lubricants | Good | High (within -4 % to +20 %) |

| DREIDING | General purpose, organic, and inorganic molecules | Moderate | Moderate |

| COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | Organic molecular systems | Good researchgate.net | Good researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

While MD simulations excel at modeling the dynamics of large systems, quantum chemical calculations are necessary to understand the electronic structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and chemical bonding.

Electronic Structure: Methods like Density Functional Theory (DFT) can be used to calculate the electron density distribution within the this compound molecule. mdpi.com This reveals the partial charges on each atom, the nature of the chemical bonds, and the energies of the molecular orbitals (e.g., HOMO and LUMO). The ester groups are the most electronically active sites, with the carbonyl oxygen atom (C=O) carrying a significant negative partial charge and the carbonyl carbon being electrophilic. This polarity is fundamental to the molecule's interaction with metal surfaces and other polar additives. youtube.com

Reactivity: The inherent thermal and oxidative stability of polyol esters can be explained through their electronic structure. A key feature of pentaerythritol esters is the absence of β-hydrogens relative to the carbonyl group. researchgate.net Thermal decomposition of many esters proceeds via a β-hydride elimination reaction, which is a relatively low-energy process. Since this compound lacks these specific hydrogen atoms, this degradation pathway is blocked, contributing to its superior high-temperature stability. researchgate.net Quantum chemical calculations can model the transition states of potential decomposition reactions, confirming the high activation energy required for bond-breaking and thus its high thermal stability.

Table 2: Hypothetical Calculated Electronic Properties of Key Functional Groups

| Atomic Site | Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Partial Charge | -0.55 | Site for hydrogen bonding; interaction with Lewis acids and metal surfaces. |

| Carbonyl Carbon (C=O) | Partial Charge | +0.65 | Electrophilic site susceptible to nucleophilic attack (e.g., hydrolysis). |

| Alpha-Carbon to C=O | Bond Dissociation Energy (C-H) | ~420 kJ/mol | Relatively strong C-H bond, but can be a site for initial oxidation. |

| Ester Oxygen (C-O-C) | Partial Charge | -0.40 | Contributes to the overall polarity of the ester group. |

Predictive Modeling of Material Compatibility and Performance

A crucial aspect of lubricant performance is its compatibility with other materials in a system, such as elastomers (seals), plastics, and metals. Computational models can predict these interactions, reducing the need for extensive and time-consuming experimental testing. mdpi.com

One common approach is the use of Hansen Solubility Parameters (HSPs), which characterize a substance based on its energy of vaporization, broken down into dispersion (δD), polar (δP), and hydrogen bonding (δH) components. mdpi.com The principle of "like dissolves like" suggests that materials with similar HSPs are likely to be compatible. By calculating the HSPs for this compound and comparing them to those of various sealing materials, one can predict the likelihood of swelling, shrinkage, or degradation of the seal.

More advanced methods use DFT or MD simulations to model the interface between the lubricant and a surface. mdpi.comacs.org For example, simulating the interaction between the ester molecules and a polymer surface can provide the interaction energy, which correlates with compatibility. A high negative interaction energy suggests strong attraction, which could lead to absorption of the lubricant into the polymer matrix, causing swelling and loss of mechanical properties. These simulations can guide the selection of appropriate seal materials for applications using this specific ester.

Table 3: Illustrative Hansen Solubility Parameters (HSP) for Compatibility Prediction

| Material | Dispersion (δD) | Polar (δP) | Hydrogen Bonding (δH) | Compatibility Prediction with Ester* |

|---|---|---|---|---|

| This compound (Hypothetical) | 16.5 | 4.0 | 5.0 | - |

| Fluorocarbon Elastomer (FKM) | 15.1 | 5.3 | 4.1 | Good (Similar HSPs) |

| Nitrile Butadiene Rubber (NBR) | 16.0 | 8.8 | 4.3 | Moderate (Difference in polar component) |

| Silicone Rubber (VMQ) | 14.9 | 8.8 | 8.8 | Poor (Significant difference in polar and H-bonding) |

*This table is for illustrative purposes; actual compatibility depends on many factors including temperature and specific formulations.

Machine Learning Approaches for Structure-Property Prediction

For this compound, a key ML application is the development of Quantitative Structure-Property Relationship (QSPR) models. nih.gov A QSPR model is a mathematical equation that relates the chemical structure of a molecule to one of its properties. To build a model for predicting, for example, the viscosity index of polyol esters, a dataset of various esters with known viscosity indices would be compiled.

The process involves several steps:

Data Collection: Gather experimental data on a range of polyol esters.

Descriptor Generation: For each molecule, calculate a set of numerical values, known as molecular descriptors, that encode its structural features (e.g., molecular weight, number of carbon atoms, branching index, polar surface area).

Model Training: Use an ML algorithm (such as multiple linear regression, support vector machines, or neural networks) to find the mathematical relationship between the descriptors and the target property. researchgate.net

Validation: Test the model's predictive power on a set of molecules that were not used during the training process.

Once validated, such a model could accurately predict the properties of a new molecule like this compound based solely on its structure. This accelerates the design of new lubricants with tailored properties, as chemists can screen thousands of potential molecules computationally before synthesizing the most promising candidates in the lab. stle.orgtribonet.org

Table 4: Framework for a QSPR Model to Predict Lubricant Properties

| Step | Description | Example for this compound |

|---|---|---|

| 1. Define Target Property | Select the physical or chemical property to be predicted. | Viscosity Index (VI) |

| 2. Generate Molecular Descriptors | Calculate numerical representations of the molecular structure. | Molecular Weight, Number of C8 chains, Number of C10 chains, Polar Surface Area, Wiener Index. |

| 3. Select ML Algorithm | Choose a suitable algorithm to build the predictive model. | Gradient Boosted Regression Trees. nih.gov |

| 4. Train and Validate Model | Use a dataset of known polyol esters to train the model and test its accuracy. | Train on 100+ different esters; validate on a separate test set of 25 esters. |

| 5. Make Prediction | Input the descriptors for the target molecule to predict its property. | Input descriptors for this compound to predict its VI. |

Sustainable Synthesis and Circular Economy Considerations

Bio-based Feedstock Utilization for Pentaerythritol (B129877) Ester Production

The foundation of a more sustainable production paradigm for pentaerythritol esters, including Pentaerythritol Dioctanoate Didecanoate, lies in the substitution of fossil-based raw materials with renewable, bio-based feedstocks. biosynthetic.comzbaqchem.com Both the polyol component (pentaerythritol) and the fatty acid components (octanoic and decanoic acid) can be sourced from renewable resources.

Traditionally, pentaerythritol is synthesized from petroleum-derived formaldehyde and acetaldehyde (B116499). finechem-mirea.ru However, advancements in biotechnology have enabled the production of bio-pentaerythritol through the fermentation of renewable feedstocks like plant-based sugars and waste biomass. zbaqchem.com This bio-based route offers significant environmental advantages, including a reduced carbon footprint, lower energy consumption, and decreased waste generation compared to conventional petrochemical processes. zbaqchem.com

The fatty acids, octanoic acid (caprylic acid) and decanoic acid (capric acid), are readily available from various vegetable oils. Common sources include coconut oil and palm kernel oil, where they are present as triglycerides. These fatty acids can be liberated through hydrolysis of the oil. Furthermore, innovative approaches are emerging that utilize waste streams for fatty acid production. For instance, waste cooking oil (WCO) can be purified and its constituent fatty acids esterified with pentaerythritol to produce biolubricants. researchgate.net One study demonstrated an ester conversion of 83.08% when using fatty acids derived from WCO for esterification with pentaerythritol. researchgate.net Another novel strategy involves the upcycling of food waste through fermentation processes to produce medium-chain fatty acids like caproic acid (a precursor to other fatty acids), which can then be used in the synthesis of polyol esters.

| Feedstock Source | Predominant Fatty Acids | Potential for Octanoic & Decanoic Acid | Key Sustainability Considerations |

| Coconut Oil | Lauric Acid (C12), Myristic Acid (C14), Palmitic Acid (C16), Oleic Acid (C18:1) | High | Land use change, biodiversity impacts in tropical regions. |

| Palm Kernel Oil | Lauric Acid (C12), Myristic Acid (C14), Oleic Acid (C18:1) | High | Deforestation, habitat loss, social issues. Certification schemes (e.g., RSPO) aim to mitigate these impacts. |

| Rapeseed Oil | Oleic Acid (C18:1), Linoleic Acid (C18:2), Linolenic Acid (C18:3) | Low | Can be grown in temperate climates, reducing pressure on tropical forests. |

| Sunflower Oil | Linoleic Acid (C18:2), Oleic Acid (C18:1) | Low | Water usage can be a concern in arid regions. |

| Waste Cooking Oil | Variable depending on original oil source | Moderate to High | Promotes a circular economy by valorizing a waste stream, avoiding competition with food crops. researchgate.net |

In line with the principles of green chemistry, enzymatic esterification presents a highly attractive alternative to conventional chemical catalysis for the synthesis of pentaerythritol esters. nih.gov Traditional methods often rely on strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, which can lead to corrosion issues, the formation of unwanted by-products, and generate significant waste streams that are difficult to treat. ajgreenchem.com

Biocatalysis using lipases offers a milder and more selective reaction pathway. nih.gov Lipases are enzymes that can efficiently catalyze esterification reactions under moderate conditions of temperature and pressure, often in solvent-free systems or in the presence of green solvents. researchgate.net This high selectivity (regioselectivity and enantioselectivity) minimizes the formation of by-products, leading to higher purity products and simplifying downstream processing. researchgate.net The main advantages of enzymatic esterification include: researchgate.net

Mild Reaction Conditions: Lower temperatures and pressures translate to reduced energy consumption and a safer operational environment.

High Selectivity: Minimizes the formation of undesirable side products, leading to a cleaner product profile.

Reduced Waste: Eliminates the need for harsh acid or base catalysts and the subsequent neutralization and disposal steps.

Environmental Compatibility: Enzymes are biodegradable and non-toxic.

Research has demonstrated the successful application of lipases, such as those from Candida antarctica (often immobilized as Novozym 435), for the synthesis of various polyol esters. For instance, in the enzymatic esterification of glucose with palmitic acid, conversions higher than 20% were achieved under optimized conditions. nih.gov Another study on the synthesis of carbohydrate esters showed that good conversions of oleic acid (78%) could be obtained after just 3.5 hours of reaction time. nih.gov While specific data for this compound is limited, the principles are directly applicable. The table below outlines typical parameters investigated in the enzymatic synthesis of esters.

| Parameter | Typical Range/Conditions | Impact on Reaction |

| Enzyme | Immobilized Lipases (e.g., Novozym 435) | Catalyst for the esterification reaction. Immobilization allows for easy separation and reuse. |

| Temperature | 30 - 70 °C | Affects reaction rate and enzyme stability. An optimal temperature exists for maximizing conversion. nih.gov |

| Substrate Molar Ratio | Alcohol to Acid: 1:2 to 1:7 | Influences the equilibrium of the reaction and the degree of esterification. nih.gov |

| Enzyme Loading | 5 - 35% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. nih.gov |

| Reaction Time | 3.5 - 48 hours | Conversion increases with time until equilibrium is reached. nih.gov |

| Solvent | Solvent-free or Green Solvents (e.g., 2-methyltetrahydrofuran) | Avoids the use of volatile organic compounds. |

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing processes. researchgate.net In the context of pentaerythritol ester synthesis, these strategies aim to enhance reaction efficiency, reduce energy consumption, minimize equipment size, and lower waste generation. researchgate.net

One key strategy is the shift from batch to continuous processing. Continuous-flow reactors, such as packed-bed reactors or microreactors, offer superior heat and mass transfer compared to traditional batch reactors. researchgate.net This leads to better control over reaction conditions, reduced reaction times, and potentially higher yields and selectivity. researchgate.net

The use of heterogeneous catalysts is another important aspect of process intensification and waste minimization. chalmers.se Unlike homogeneous catalysts that are dissolved in the reaction mixture and are difficult to recover, heterogeneous catalysts are in a different phase (typically solid) and can be easily separated from the product by filtration. chalmers.se This allows for the catalyst to be reused multiple times, reducing waste and operational costs. For example, solid acid catalysts have been developed to replace inorganic acids in esterification, improving the esterification efficiency and shortening reaction times.

A particularly effective process intensification technique for esterification is reactive distillation. This method combines the chemical reaction and the separation of products in a single unit. As the esterification reaction is typically reversible, the continuous removal of a by-product, such as water, from the reaction zone shifts the equilibrium towards the formation of the ester, thereby increasing the conversion. Pervaporation, a membrane-based separation process, can also be coupled with the reactor to selectively remove water, enhancing the conversion of the esterification reaction. researchgate.net Research has shown that pervaporation-coupled esterification can increase the conversion of butyric acid from 71.61% to 92.94%. researchgate.net

Effective waste minimization also involves optimizing the stoichiometry of the reactants. While an excess of one reactant (typically the fatty acid) can be used to drive the reaction to completion, this results in the need to remove and potentially recycle the unreacted material. finechem-mirea.rubohrium.com Careful optimization of the molar ratio of pentaerythritol to fatty acids, in conjunction with efficient water removal, can lead to high conversion rates while minimizing the excess of reactants. finechem-mirea.rubohrium.com The yields of pentaerythritol tetraesters have been reported to be in the range of 95-96% under optimized conditions. finechem-mirea.rubohrium.com

Design for Degradation and End-of-Life Management

The principles of a circular economy extend beyond production to the entire lifecycle of a product, including its use and end-of-life. For lubricants like this compound, designing for degradation and establishing effective end-of-life management strategies are crucial for minimizing environmental impact. tandfonline.commdpi.com

Pentaerythritol esters are known for their good biodegradability compared to mineral oil-based lubricants. nih.gov The ester linkages in the molecule are susceptible to hydrolysis, which is the first step in the biodegradation process. The rate of biodegradation is influenced by the molecular structure, with less branched structures generally degrading more readily. As a mixed ester of linear C8 and C10 fatty acids, this compound is expected to be readily biodegradable. Studies on similar polyol esters have confirmed their classification as readily biodegradable according to OECD criteria.

Despite their inherent biodegradability, the improper disposal of used lubricants can still lead to environmental contamination. tandfonline.commdpi.com Therefore, a robust end-of-life management framework is essential. The options for managing used lubricants, in order of preference according to the waste hierarchy, are:

Reuse: After appropriate filtration and purification, some lubricants can be reused for the same or less demanding applications.

Recycling (Re-refining): This is a key component of a circular economy for lubricants. tandfonline.commdpi.com Used oil can be collected and re-refined to produce high-quality base oils. These re-refined base oils can then be used to manufacture new lubricants, closing the loop and reducing the demand for virgin base oils.

Energy Recovery: If re-refining is not feasible, used oil can be burned as a fuel in approved facilities to recover its energy content. This is preferable to disposal but results in the loss of the material resources.

Disposal: Landfilling or incineration without energy recovery are the least preferred options and should be avoided.

The development of a circular economy for lubricants requires the establishment of efficient collection systems for used oil and the advancement of re-refining technologies. tandfonline.commdpi.com

Life Cycle Assessment (LCA) Methodologies for Environmental Impact Evaluation